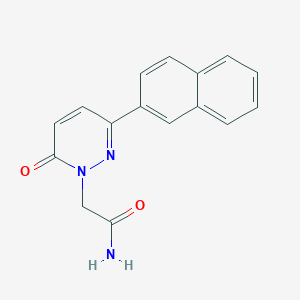

2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2/c17-15(20)10-19-16(21)8-7-14(18-19)13-6-5-11-3-1-2-4-12(11)9-13/h1-9H,10H2,(H2,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVQNVUNTIBQDCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=NN(C(=O)C=C3)CC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Naphthalene Derivative: The starting material, naphthalene, undergoes a series of reactions to introduce functional groups at specific positions.

Cyclization to Form Pyridazine Ring: The naphthalene derivative is then subjected to cyclization reactions to form the pyridazine ring. This step often involves the use of reagents such as hydrazine and appropriate catalysts.

Introduction of the Acetamide Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives or other substituted compounds.

Wissenschaftliche Forschungsanwendungen

2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Pyridazinone-acetamide derivatives exhibit structural diversity primarily in their substituents, which significantly influence their physicochemical and biological properties. Below is a comparative analysis of key analogs:

Structural and Molecular Comparisons

Pharmacological and Physicochemical Properties

- Lipophilicity: The naphthalen-2-yl group in the target compound enhances membrane permeability compared to analogs with smaller aryl groups (e.g., p-tolyl in 6j) .

- Bioactivity: Pyridazinones with piperazine linkers (e.g., 6c) show pronounced anti-inflammatory and analgesic effects due to receptor modulation . Triazole-containing derivatives (e.g., 6h–j) exhibit antimicrobial activity attributed to hydrogen-bonding interactions with bacterial enzymes .

- Metabolic Stability : The acetamide group in the target compound may confer resistance to hydrolysis compared to ester-containing analogs (e.g., ethyl 2-(6-oxopyridazin-1-yl)acetate) .

Structural Validation

All compounds are validated using:

Biologische Aktivität

2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a naphthalene moiety fused with a pyridazine ring, which is substituted with an acetamide group, contributing to its unique chemical properties and biological effects.

The molecular formula for this compound is , with a molecular weight of approximately 266.3 g/mol. Its structure includes significant functional groups that may influence its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₄N₂O |

| Molecular Weight | 266.3 g/mol |

| LogP (Octanol-water partition coefficient) | 4.0206 |

| Polar Surface Area | 51.425 Ų |

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

1. Anticancer Activity

Studies have shown that compounds with similar structures can enhance the efficacy of chemotherapeutic agents such as cisplatin. For instance, derivatives of naphthyridinones have demonstrated significant sensitization effects in cancer cell lines like HCT116, suggesting potential applications in cancer therapy .

2. Antimicrobial Properties

The presence of the naphthalene and pyridazine moieties may contribute to antimicrobial activities, making it a candidate for further exploration in the development of new antimicrobial agents.

3. Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in various metabolic pathways. Its ability to bind to active sites could modulate enzyme activity, impacting biochemical processes.

The mechanism by which this compound exerts its biological effects likely involves:

- Binding to Receptors or Enzymes: The compound may interact with specific molecular targets, inhibiting their function or altering their activity.

- Induction of Apoptosis: Similar compounds have been shown to induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

- Cisplatin Sensitization Study:

-

Antimicrobial Evaluation:

- Objective: Assess antimicrobial properties against various bacterial strains.

- Findings: Preliminary tests suggested promising antimicrobial activity, warranting further investigation into structure-activity relationships.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.